Cas no 1805735-98-1 (Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate)

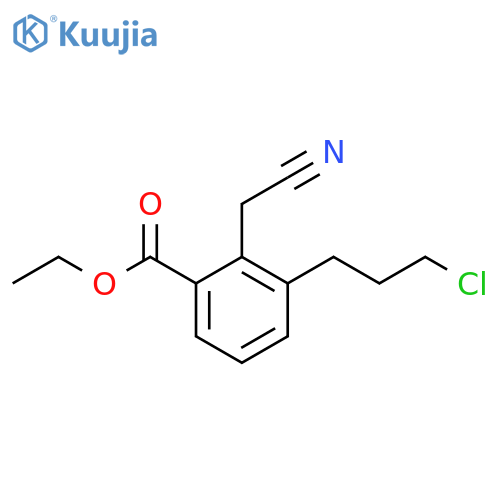

1805735-98-1 structure

商品名:Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate

CAS番号:1805735-98-1

MF:C14H16ClNO2

メガワット:265.735342979431

CID:4955460

Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate

-

- インチ: 1S/C14H16ClNO2/c1-2-18-14(17)13-7-3-5-11(6-4-9-15)12(13)8-10-16/h3,5,7H,2,4,6,8-9H2,1H3

- InChIKey: VGGUWBNPZRAMAQ-UHFFFAOYSA-N

- ほほえんだ: ClCCCC1C=CC=C(C(=O)OCC)C=1CC#N

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 310

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015007835-1g |

Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate |

1805735-98-1 | 97% | 1g |

1,564.50 USD | 2021-06-21 | |

| Alichem | A015007835-250mg |

Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate |

1805735-98-1 | 97% | 250mg |

480.00 USD | 2021-06-21 | |

| Alichem | A015007835-500mg |

Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate |

1805735-98-1 | 97% | 500mg |

863.90 USD | 2021-06-21 |

Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1805735-98-1 (Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate) 関連製品

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量